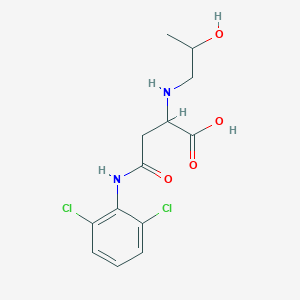![molecular formula C20H15F3N2O2S B2365681 1-Benzofuran-2-yl-[2-[[3-(trifluorométhyl)phényl]méthylsulfanyl]-4,5-dihydroimidazol-1-yl]méthanone CAS No. 851805-91-9](/img/structure/B2365681.png)
1-Benzofuran-2-yl-[2-[[3-(trifluorométhyl)phényl]méthylsulfanyl]-4,5-dihydroimidazol-1-yl]méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Applications De Recherche Scientifique
1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities, including antimicrobial , analgesic , antitumor , antihyperglycemic , antiparasitic , and kinase inhibiting activities.
Mode of Action
It’s known that benzofuran derivatives can interact with their targets through various mechanisms, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit kinase activity , which can affect cell signaling pathways.
Biochemical Pathways
These could include pathways related to cell growth, inflammation, glucose metabolism, and parasitic infection .
Result of Action
Benzofuran derivatives have been found to exhibit cytotoxic activity against certain cell lines , suggesting that they may induce cell death in these cells. They also demonstrate high antimicrobial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach includes the following steps :
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The trifluoromethylphenyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions.
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the benzofuran core with the imidazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)-3-phenylpyridine and 3-(benzofur-2-yl)-4,5-dihydroimidazole.
Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, such as 3-(trifluoromethyl)phenylmethanol.
Uniqueness
1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its combination of the benzofuran core with the trifluoromethylphenyl and imidazole groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-6-3-4-13(10-15)12-28-19-24-8-9-25(19)18(26)17-11-14-5-1-2-7-16(14)27-17/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJHWJUMXPEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)

![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide](/img/structure/B2365606.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)




![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

